![molecular formula C26H31NO4S2 B5501819 5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds similar to the one of interest, often involves strategic reactions that incorporate specific substituents into the thiazolidinone core. For instance, compounds like 5-arylidene-2-ferrocenyl-1,3-thiazolidin-4-ones have been synthesized through Knoevenagel condensation, which could offer insights into related synthetic approaches for our compound of interest (Pejović et al., 2018).

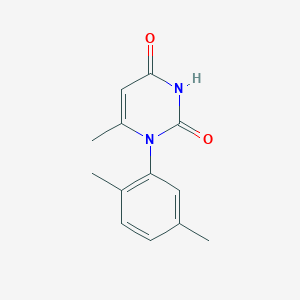

Molecular Structure Analysis

Molecular structure determination, including X-ray crystallography, is fundamental for understanding the spatial arrangement of atoms within a molecule. Studies on similar thiazolidinone derivatives have revealed non-planar structures, with dihedral angles indicating the orientation of substituent rings (Khelloul et al., 2016). Such structural insights are crucial for predicting the reactivity and interaction capabilities of the compound.

Chemical Reactions and Properties

Thiazolidinones participate in a variety of chemical reactions, reflecting their reactivity profile. For example, reactions involving the addition of thiols have led to the synthesis of novel compounds with distinct functional groups, highlighting the versatile nature of thiazolidinone derivatives (Nagase, 1974). These reactions not only expand the scope of chemical modifications available for thiazolidinone compounds but also underscore their potential for generating new molecules with tailored properties.

Physical Properties Analysis

The physical properties of a compound, including its melting point, solubility, and crystal structure, are influenced by its molecular structure. The X-ray diffraction studies provide a basis for understanding the solid-state behavior and intermolecular interactions within crystals of thiazolidinone derivatives. For example, the crystal structure analysis of (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one has revealed the presence of intra- and intermolecular hydrogen bonds that stabilize the crystal lattice (Khelloul et al., 2016).

Aplicaciones Científicas De Investigación

Novel Calcium Antagonists and Antioxidant Activity

Research by Kato et al. (1998, 1999) explores novel calcium antagonists with potent antiischemic activity. These compounds, including thiazolidinone derivatives, were designed to possess both Ca2+ antagonistic activity and antioxidant properties. This dual functionality could offer therapeutic potential in conditions characterized by calcium overload and oxidative stress, highlighting their importance in cardiovascular research (Kato et al., 1998), (Kato et al., 1999).

Dual 5-Lipoxygenase and Cyclooxygenase Inhibitors

A study by Unangst et al. (1994) synthesized benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol, evaluating them as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These compounds showed varying degrees of selectivity and oral activity in anti-inflammatory models, contributing to the development of novel anti-inflammatory agents (Unangst et al., 1994).

Synthesis and Antibacterial Activity

Trotsko et al. (2018) investigated the synthesis of new acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties for their antibacterial properties. These compounds demonstrated activity mainly against Gram-positive bacterial strains, suggesting potential applications in antimicrobial therapy (Trotsko et al., 2018).

Antioxidant Action Mechanisms

A study by Fernando and Scott (1980) discussed the mechanisms of antioxidant action, focusing on polymer-bound antioxidants as heat and light stabilizers. The research highlights the significance of chemical and physical phenomena in enhancing the stability of materials, relevant to materials science and polymer chemistry (Fernando & Scott, 1980).

Propiedades

IUPAC Name |

(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO4S2/c1-6-29-22-16-18(17-23-24(28)27(5)25(32)33-23)8-13-21(22)31-15-7-14-30-20-11-9-19(10-12-20)26(2,3)4/h8-13,16-17H,6-7,14-15H2,1-5H3/b23-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGCDOOWDMDXAD-HAVVHWLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)